4-(4-(Pyridin-2-yl)thiazol-2-yl)butan-1-amine is a heterocyclic organic compound characterized by the presence of both pyridine and thiazole rings. This compound is notable for its potential pharmacological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science. The molecular formula for this compound is , and it has a molecular weight of approximately 233.33 g/mol.
This compound can be classified as an organic heterocyclic compound due to its unique structural features, which include a thiazole ring connected to a pyridine moiety through a butanamine chain. It is often synthesized for use in research applications, particularly in the development of bioactive molecules.
The synthesis of 4-(4-(Pyridin-2-yl)thiazol-2-yl)butan-1-amine typically involves multi-step reactions. A common synthetic route includes:
While specific industrial production methods are not well-documented, scaling up laboratory synthesis would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields.
The molecular structure of 4-(4-(Pyridin-2-yl)thiazol-2-yl)butan-1-amine can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | 4-(4-pyridin-2-ylthiazol-2-yl)butan-1-amine |
| InChI | InChI=1S/C12H15N3S/c13-7... |
| InChI Key | MNFQMWYWXLWAHS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CSC(=N2)CCCCN |
The structure is characterized by a pyridine ring fused with a thiazole moiety, linked through a butanamine chain, which contributes to its biological activity .
4-(4-(Pyridin-2-yl)thiazol-2-yl)butan-1-amine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(4-(Pyridin-2-yl)thiazol-2-yl)butan-1-amine varies based on its application:
Molecular docking studies suggest that this compound can effectively bind to certain protein targets, indicating its potential as an inhibitor in various biochemical pathways .
The physical and chemical properties of 4-(4-(Pyridin-2-yl)thiazol-2-yl)butan-1-amine are essential for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Applicable |
These properties indicate that while some data are lacking, the compound's stability and reactivity are crucial for its applications in research .
4-(4-(Pyridin-2-yl)thiazol-2-yl)butan-1-amine has several applications in scientific research:
The unique combination of functional groups within this compound enhances its biological efficacy compared to other similar compounds, making it a significant focus in various research fields .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2